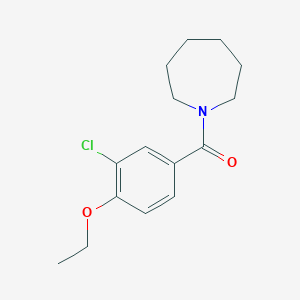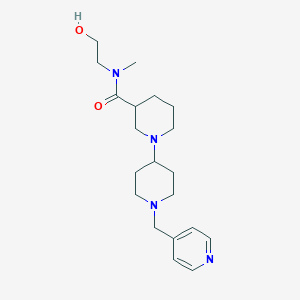![molecular formula C21H24ClN3O B5264477 N-(3-chlorophenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide](/img/structure/B5264477.png)
N-(3-chlorophenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorophenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide, commonly known as ACPD, is a synthetic compound that has been widely used in scientific research due to its potential pharmacological properties. ACPD belongs to the class of piperazine derivatives, which have been extensively studied for their therapeutic applications.
Wirkmechanismus
The mechanism of action of ACPD involves the activation of mGluRs, which are expressed in various regions of the brain, including the hippocampus, cortex, and striatum. Upon binding of ACPD to mGluRs, a series of intracellular signaling pathways are activated, leading to the modulation of various neuronal processes. For example, the activation of mGluRs by ACPD can lead to the inhibition of presynaptic glutamate release, the modulation of postsynaptic ion channels, and the regulation of intracellular calcium signaling.
Biochemical and Physiological Effects:
ACPD has been shown to have various biochemical and physiological effects in the central nervous system. For example, ACPD has been shown to modulate synaptic transmission by inhibiting presynaptic glutamate release, leading to the reduction of excitatory neurotransmission. ACPD has also been shown to modulate postsynaptic ion channels, leading to the regulation of neuronal excitability. Additionally, ACPD has been shown to regulate intracellular calcium signaling, leading to the modulation of various intracellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using ACPD in lab experiments is its high potency and specificity for mGluRs. ACPD has been extensively used as a tool to study the function of mGluRs in various neuronal processes. Additionally, ACPD has been shown to have a long-lasting effect, making it an ideal tool for studying the long-term effects of mGluR activation. However, one of the limitations of using ACPD in lab experiments is its potential toxicity and side effects. Careful consideration should be taken when using ACPD in lab experiments, and appropriate controls should be used to ensure the specificity of the effects observed.
Zukünftige Richtungen
ACPD has been extensively used in scientific research as a tool to study the function of mGluRs in various neuronal processes. However, there are still many unanswered questions regarding the role of mGluRs in synaptic transmission and plasticity. Future research should focus on elucidating the specific mechanisms by which ACPD modulates mGluR activity and the downstream signaling pathways that are activated. Additionally, future research should focus on the development of more selective and potent agonists of mGluRs, which could lead to the development of novel therapeutic agents for the treatment of various neurological disorders.
Synthesemethoden
ACPD can be synthesized through a multi-step process that involves the reaction of 3-chloroaniline with 3-phenyl-2-propenal to form N-(3-chlorophenyl)-3-phenylacrylamide. This intermediate is then reacted with piperazine in the presence of acetic anhydride to form ACPD. The purity of the final product can be confirmed through various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
ACPD has been extensively used in scientific research as a tool to study the function of glutamate receptors in the central nervous system. Glutamate receptors are a type of ionotropic receptor that plays a crucial role in synaptic transmission and plasticity. ACPD is a potent agonist of metabotropic glutamate receptors (mGluRs), which are G protein-coupled receptors that modulate the activity of ionotropic glutamate receptors. ACPD has been shown to activate mGluRs in a dose-dependent manner, leading to the modulation of various neuronal processes, such as synaptic transmission, neuronal excitability, and plasticity.
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O/c22-19-9-4-10-20(16-19)23-21(26)17-25-14-12-24(13-15-25)11-5-8-18-6-2-1-3-7-18/h1-10,16H,11-15,17H2,(H,23,26)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVHZGSKWKWDHS-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)CC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)CC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3aS*,6aR*)-5-benzoyl-3-[2-(3-chlorophenyl)ethyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5264401.png)
![methyl 1-{[2-(morpholin-4-ylmethyl)piperidin-1-yl]carbonyl}cyclopropanecarboxylate](/img/structure/B5264409.png)



![N-[1-(4-methylpyridin-2-yl)propyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5264430.png)

![N-[1-(6-chloropyridazin-3-yl)piperidin-4-yl]-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide](/img/structure/B5264441.png)
![N-{[2-methoxy-5-oxo-6-(2-pyridin-2-ylethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl]methyl}-3-furamide](/img/structure/B5264446.png)

![N~1~,N~1~-dimethyl-N~4~-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]-1,4-piperidinedicarboxamide](/img/structure/B5264465.png)
![5-{[4-(4-methoxyphenyl)-2-methyl-1-piperazinyl]methyl}-2,1,3-benzoxadiazole](/img/structure/B5264469.png)
![N-[2-[4-(methylthio)phenyl]-1-({[2-(4-morpholinyl)ethyl]amino}carbonyl)vinyl]benzamide](/img/structure/B5264476.png)
